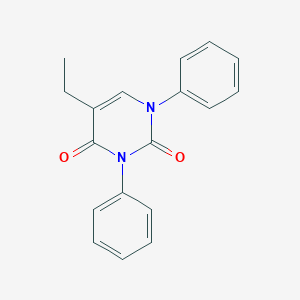
Anisole, p-(1-(phenylthio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisole, p-(1-(phenylthio)ethyl)- is an organic compound with the molecular formula C15H16OS It is a derivative of anisole, where the methoxy group is substituted with a phenylthioethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Anisole, p-(1-(phenylthio)ethyl)- can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a suitable alkyl halide. For anisole derivatives, sodium phenoxide reacts with a phenylthioethyl halide under basic conditions to yield the desired product.
Methylation of Sodium Phenoxide: Sodium phenoxide can be methylated using dimethyl sulfate or methyl chloride to form anisole, which can then undergo further substitution reactions to introduce the phenylthioethyl group.
Industrial Production Methods
Industrial production of anisole derivatives typically involves large-scale Williamson Ether Synthesis due to its efficiency and scalability. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Anisole, p-(1-(phenylthio)ethyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group in anisole activates the aromatic ring towards electrophilic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthioethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Nucleophilic Substitution: The aromatic ring can participate in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Nitration: Produces nitroanisole derivatives.
Sulfonation: Yields sulfonic acid derivatives.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Results in thiols or thioethers.
Scientific Research Applications
Anisole, p-(1-(phenylthio)ethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anisole, p-(1-(phenylthio)ethyl)- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles. The phenylthioethyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): A simpler derivative with a methoxy group attached to the benzene ring.
Phenylthioanisole: Anisole with a phenylthio group attached to the benzene ring.
Methoxyphenylthioanisole: Anisole with both methoxy and phenylthio groups attached.
Uniqueness
Anisole, p-(1-(phenylthio)ethyl)- is unique due to the presence of both methoxy and phenylthioethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
60702-13-8 |
|---|---|
Molecular Formula |
C15H16OS |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-methoxy-4-(1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16OS/c1-12(17-15-6-4-3-5-7-15)13-8-10-14(16-2)11-9-13/h3-12H,1-2H3 |
InChI Key |
JGRFRCLDUNTABF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)




![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)


